molecular formula C12H10N2O B1642702 2-(2-Oxo-2-p-tolylethyl)malononitrile CAS No. 26454-80-8

2-(2-Oxo-2-p-tolylethyl)malononitrile

Cat. No.: B1642702
CAS No.: 26454-80-8
M. Wt: 198.22 g/mol
InChI Key: CNFZHBDTYRQXSY-UHFFFAOYSA-N
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Description

Significance of Malononitrile (B47326) as a Versatile Synthon in Contemporary Organic Synthesis

Malononitrile, with the chemical formula CH₂(CN)₂, is a highly valuable and versatile reagent in organic chemistry. benthamdirect.comingentaconnect.com Its utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing cyano groups, which imparts unique reactivity. benthamdirect.comresearchgate.net This structural feature allows malononitrile to participate in a wide array of chemical transformations, making it a cornerstone for the synthesis of diverse carbocyclic and heterocyclic compounds. researchgate.net

It serves as a crucial building block in numerous multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, thereby maximizing atom economy and procedural simplicity. ingentaconnect.comrsc.org Malononitrile is a key starting material in well-known named reactions such as the Knoevenagel condensation, the Gewald reaction, and Michael additions. nih.gov Through these reactions, it provides access to a vast library of compounds, including pyridines, thiophenes, pyrans, and many others, some of which are of pharmaceutical and industrial importance. benthamdirect.comtandfonline.comthieme-connect.com The reactivity of malononitrile also extends to its dimer, which is a privileged reactant for the synthesis of various heterocyclic motifs. nih.govresearchgate.net

Structural Context of 2-(2-Oxo-2-p-tolylethyl)malononitrile within the Realm of Active Methylene Compounds

The compound this compound is a derivative of malononitrile that incorporates both an active methylene system and a ketonic carbonyl group. This bifunctional nature dictates its chemical behavior and potential applications in synthesis.

The methylene (-CH₂-) group in malononitrile is positioned between two strongly electron-withdrawing cyano (-C≡N) groups. This electronic arrangement significantly increases the acidity of the methylene protons. benthamdirect.comresearchgate.net Malononitrile has a pKa of approximately 11 in water, making it considerably more acidic than typical methylene compounds. dbpedia.orgottokemi.comsanjaychemindia.com This acidity facilitates the deprotonation of the methylene bridge by a base to form a resonance-stabilized carbanion. ajrconline.org This carbanion is a potent nucleophile and is central to the reactivity of malononitrile, enabling it to readily participate in reactions like the Knoevenagel condensation. ajrconline.orgresearchgate.net In the context of this compound, one of the acidic protons of the original malononitrile has been replaced by the 2-oxo-2-p-tolylethyl group, leaving a single acidic proton on the methine carbon, which can still be abstracted to generate a nucleophilic center.

The carbonyl group (C=O) is inherently polar due to the higher electronegativity of the oxygen atom compared to the carbon atom. ncert.nic.inlibretexts.org This polarity results in a partial positive charge on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org In this compound, the carbonyl carbon is part of a ketone structure. The electrophilicity of this carbonyl carbon is a key feature of the molecule's reactivity profile. allstudiesjournal.com Protonation of the carbonyl oxygen by an acid catalyst can further enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.com The presence of the p-tolyl group, an aromatic ring with an electron-donating methyl group, can influence the reactivity of the carbonyl group through electronic effects.

Overview of Current Research Trends in Malononitrile Chemistry

Research involving malononitrile continues to be a vibrant area of organic chemistry, with a strong focus on the development of green and efficient synthetic methodologies. A significant trend is the extensive use of malononitrile in multicomponent reactions (MCRs) to construct complex heterocyclic libraries. benthamdirect.comresearchgate.netnih.gov The development of novel catalysts, including nanocatalysts and environmentally benign catalysts, for malononitrile-based reactions is another active area of investigation. researchgate.netnih.gov

Recent studies have explored the use of ultrasound irradiation and solvent-free conditions to promote malononitrile reactions, aligning with the principles of green chemistry. nih.gov The Gewald reaction, which utilizes malononitrile to synthesize 2-aminothiophenes, remains a subject of study with efforts to develop catalytic and more sustainable protocols. tandfonline.comthieme-connect.comtandfonline.com Furthermore, arylidenemalononitriles, derived from the Knoevenagel condensation of malononitrile with aldehydes, are recognized as versatile synthons for a wide range of heterocyclic compounds. eurekaselect.com The unique reactivity of malononitrile and its derivatives ensures their continued importance in the synthesis of pharmaceuticals, dyes, and functional materials. issr-journals.orgresearchgate.net

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-2-4-11(5-3-9)12(15)6-10(7-13)8-14/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFZHBDTYRQXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234455
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-80-8
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Methylphenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 2 Oxo 2 P Tolylethyl Malononitrile

Strategic Disconnection Approaches to the Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Malononitrile (B47326) as the Primary Core Building Block

The most logical retrosynthetic disconnection for 2-(2-oxo-2-p-tolylethyl)malononitrile involves identifying the highly versatile and reactive malononitrile unit as the central building block. researchgate.netnih.gov Malononitrile and its derivatives are widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and dyes. researchgate.net The presence of the dinitrile functional group makes the methylene (B1212753) protons acidic, facilitating its use as a potent nucleophile in various carbon-carbon bond-forming reactions. nih.gov

The key disconnection breaks the bond between the malononitrile moiety and the ethyl ketone chain, leading to a malononitrile anion (or its synthetic equivalent) and an electrophilic partner derived from the 2-oxo-2-p-tolylethyl group. This approach is synthetically viable as malononitrile is a readily available and inexpensive starting material.

Retrosynthetic Pathways for the 2-Oxo-2-p-tolylethyl Moiety

Further deconstruction of the 2-oxo-2-p-tolylethyl electrophile reveals its own synthetic origins. A logical disconnection points to p-tolualdehyde and a two-carbon synthon. One common strategy in aryl annulation involves the use of a ketone carbonyl group to direct the introduction of aryl groups at a late stage of the synthesis. nih.govnih.gov This highlights the ketone's role as a key functional handle for building molecular complexity. nih.govnih.gov

Alternatively, and more directly for the synthesis of the electrophilic partner, the 2-oxo-2-p-tolylethyl moiety can be retrosynthetically traced back to p-toluic acid or its derivatives. A common precursor for the electrophilic fragment is a 2-halo-1-(p-tolyl)ethan-1-one, such as 2-bromo-1-(p-tolyl)ethanone. This haloketone is a potent electrophile, ideal for reaction with the nucleophilic malononitrile carbanion.

Direct Synthesis Protocols for this compound

The direct synthesis of this compound is most effectively achieved through the alkylation of malononitrile with a suitable electrophile.

Alkylation of Malononitrile with Electrophilic 2-Halo-1-(p-tolyl)ethan-1-one Derivatives

The reaction between malononitrile and a 2-halo-1-(p-tolyl)ethan-1-one derivative, such as 2-bromo-1-(p-tolyl)ethanone, is a primary method for the synthesis of the target compound. aobchem.comoakwoodchemical.com This reaction falls under the category of nucleophilic substitution, where the carbanion generated from malononitrile attacks the electrophilic carbon bearing the halogen atom.

The acidity of the methylene protons in malononitrile necessitates the use of a base to generate the corresponding carbanion, which then acts as the nucleophile. A variety of bases can be employed for this purpose. For instance, the synthesis of the phenyl analog, 2-(2-oxo-2-phenylethyl)malononitrile, is accomplished through a base-mediated reaction between malononitrile and phenacyl bromide, affording a high yield of 85%. This suggests that a similar strategy would be effective for the p-tolyl derivative. The reaction of malononitrile with acetylacetone (B45752) in an alkaline medium also demonstrates the utility of bases in promoting reactions involving the malononitrile carbanion. researchgate.net

Table 1: Representative Base-Catalyzed Alkylation of Malononitrile Derivatives

ElectrophileBaseSolventProductYield (%)Ref.
Phenacyl bromideBase (unspecified)Not specified2-(2-Oxo-2-phenylethyl)malononitrile85
AcetylacetoneSodium HydroxideWater2-Amino-4,6-dimethylbenzene-1,3-dicarbonitrile and 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileNot specified researchgate.net

This table is illustrative and based on analogous reactions.

While base-catalysis is a standard approach, modern synthetic chemistry often seeks more efficient and selective methods through the use of various catalysts. Catalyst-assisted alkylations can offer advantages such as milder reaction conditions, higher yields, and improved selectivity. For instance, palladium-catalyzed stereospecific alkylation of malononitriles with allylic amines has been developed, showcasing the potential for metal catalysis in such transformations. rsc.org Furthermore, visible light-induced deaminative alkylation has been reported to produce α,β-alkylated malononitrile-assisted ketones without the need for a metal catalyst. nih.gov The use of a proazaphosphatrane Lewis base has also been shown to efficiently catalyze the reaction of silylacetonitriles with aldehydes to form β-hydroxynitriles, indicating the potential for organocatalysis in related transformations. organic-chemistry.org Although specific examples for the direct synthesis of this compound using these advanced catalytic methods are not yet widely reported, these studies open avenues for future research into more sophisticated and sustainable synthetic routes.

Table 2: Examples of Catalyst-Assisted Reactions Involving Malononitrile

Reaction TypeCatalystKey ReactantsProduct TypeRef.
Stereospecific AlkylationPalladiumMalononitriles, Enantioenriched primary allylic aminesChiral alkylated malononitriles rsc.org
Deaminative AlkylationVisible Light (catalyst-free)Malononitrile-assisted ketones, Katritzky saltα,β-alkylated malononitrile-assisted ketones nih.gov
CyanosilylationProazaphosphatrane (Lewis Base)Trimethylsilylacetonitrile, Aldehydesβ-hydroxynitriles organic-chemistry.org

This table highlights the diversity of catalytic systems used in reactions with malononitrile and its derivatives.

Potential Knoevenagel Condensation Routes (for precursor or analogous structures)

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene compound with an aldehyde or ketone. wikipedia.org While not directly yielding the target compound, this compound, it is instrumental in synthesizing key precursors, specifically α,β-unsaturated systems. The reaction involves a nucleophilic addition followed by a dehydration step, catalyzed by a weak base. wikipedia.org

Condensation Reactions with p-Tolyl Methyl Ketone or Related Aldehydes

The synthesis of a suitable precursor for the target molecule can be initiated through condensation reactions involving either p-tolualdehyde or p-tolyl methyl ketone. A common strategy is the Claisen-Schmidt condensation (a variant of the aldol (B89426) condensation) to form a chalcone-like structure, which is an α,β-unsaturated ketone. For instance, p-tolualdehyde can react with a simple ketone like acetone (B3395972) to produce 4-(p-tolyl)but-3-en-2-one. This enone then serves as the electrophile for a subsequent Michael addition.

Alternatively, the Knoevenagel condensation of p-tolualdehyde with malononitrile itself can be performed. This reaction, often catalyzed by bases like piperidine (B6355638) or environmentally benign catalysts such as β-alanine or ammonium (B1175870) acetate, yields 2-(p-tolyl)methylidenemalononitrile. rsc.orguni-regensburg.debhu.ac.in This product, an electron-deficient alkene, could then potentially undergo further reactions to arrive at the target structure, although the more direct route involves a chalcone (B49325) precursor. The condensation is a versatile method for creating the necessary C=C double bond that is later reduced or acts as an electrophilic site. researchgate.net

Exploration of Michael Addition Strategies

The most direct and widely applicable method for forming the core structure of this compound is the Michael addition (or conjugate addition). This reaction involves the addition of a nucleophile—in this case, the carbanion derived from malononitrile—to an α,β-unsaturated carbonyl compound. researchgate.netijsdr.org The ideal electrophile would be a chalcone analog, such as 1-(p-tolyl)prop-2-en-1-one or a related structure.

The reaction of malononitrile with α,β-unsaturated ketones is a well-established method for creating 1,5-dicarbonyl-related structures. rsc.orgresearchgate.net This process can be catalyzed by a variety of bases. Highly enantioselective versions of this reaction have been developed using organocatalysts, such as primary amines derived from cinchona alkaloids (e.g., quinidine), which can yield products with high enantiomeric excess (ee). researchgate.netrsc.orgnih.govrsc.org The nitrile groups of the resulting adduct are versatile and can be converted into other functional groups like carboxylic acids or amines. rsc.org The combination of a Knoevenagel or Claisen-Schmidt condensation to form the enone, followed by a Michael addition of malononitrile, represents a powerful tandem approach to the target molecule and its analogs. nih.gov

Adherence to Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. The synthesis of this compound and its precursors can be significantly improved by incorporating these principles, focusing on reducing waste, avoiding hazardous solvents, and using energy-efficient methods. ijsdr.orghstu.ac.bd

Development of Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental pollution, lower costs, and often simplified work-up procedures. sci-hub.se

The Knoevenagel condensation, a key step in preparing precursors, has been successfully performed under solvent-free conditions. hstu.ac.bd Mechanochemistry, which uses mechanical force (e.g., ball milling) to initiate reactions, is a prominent solvent-free technique. beilstein-journals.orgrsc.org Studies have shown that the Knoevenagel condensation of aromatic aldehydes with malononitrile can proceed to quantitative conversion under solvent-free milling conditions, sometimes without any catalyst. beilstein-journals.orgresearchgate.netresearchgate.net This method not only avoids solvents but can also lead to highly crystalline products directly, minimizing the need for purification. beilstein-journals.orgrsc.org

Table 1: Comparison of Solvent-Free Knoevenagel Condensation Methods
ReactantsConditionsCatalystYieldTimeReference
p-Nitrobenzaldehyde + MalononitrileBall MillingNoneQuantitative50 min beilstein-journals.org
Aromatic Aldehydes + MalononitrileMortar and PestleChitosan>85%<30 min rsc.org
Aromatic Aldehydes + Ethyl CyanoacetateMicrowave IrradiationAmmonium AcetateHigh20-60 sec researchgate.net

Optimization via Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. hstu.ac.bdresearchgate.net The use of microwave irradiation aligns with green chemistry principles by offering a more efficient energy source. organic-chemistry.org

Both the Knoevenagel condensation and subsequent Michael additions can be significantly accelerated using microwaves. tandfonline.com For example, the Knoevenagel condensation of various aldehydes with active methylene compounds has been achieved in minutes with high yields under microwave irradiation, often without a solvent. hstu.ac.bdsci-hub.seresearchgate.netmdpi.comeurekaselect.com One-pot, three-component reactions combining an aldehyde, malononitrile, and another component to form complex heterocyclic structures have been efficiently carried out using microwave heating, demonstrating the power of this technique for tandem processes. tandfonline.commdpi.com

Table 2: Examples of Microwave-Assisted Synthesis
Reaction TypeReactantsConditionsYieldTimeReference
Knoevenagel CondensationAromatic Aldehydes + MalononitrileSolvent-free, NH4OAc catalystHighShort hstu.ac.bd
Pyridine Synthesis (Tandem)Aldehyde + Malononitrile + N-Alkyl-2-cyanoacetamideEtOH, K2CO391%10 min mdpi.com
Pyran/Pyridine SynthesisBisarylidenecyclohexanone + MalononitrileMethanol or Ethanol70-92%5-10 min tandfonline.com
Benzylidenemalononitrile (B1330407) SynthesisAromatic Aldehyde + MalononitrileWater, Catalyst-free77-95%30 min eurekaselect.com

Utilization of Organocatalysts and Other Environmentally Benign Catalytic Systems

The replacement of toxic and heavy-metal-based catalysts with environmentally benign alternatives is a central goal of green chemistry. Organocatalysts—small, metal-free organic molecules—have emerged as powerful and sustainable tools in synthesis. rsc.org

For the synthesis of precursors to this compound, a variety of green catalysts have been employed.

Organocatalysts: Natural amino acids like β-alanine, uni-regensburg.de and cinchona alkaloids such as quinine (B1679958) and its derivatives, have been used to catalyze both Knoevenagel condensations and asymmetric Michael additions. rsc.orgrsc.orgmdpi.com These catalysts are often biodegradable, readily available, and can provide high stereoselectivity. rsc.org

Biopolymers: Chitosan, a biopolymer derived from crustacean shells, has been used as a recyclable, heterogeneous organocatalyst for Knoevenagel condensations under solvent-free mechanochemical conditions. rsc.org

Benign Inorganic Catalysts: Simple, inexpensive, and low-toxicity inorganic compounds like alum (KAl(SO₄)₂·12H₂O) have proven to be effective catalysts for Knoevenagel condensations in aqueous media. rasayanjournal.co.in Similarly, catalysts based on nanohybrids or supported on materials like silica (B1680970) can offer high efficiency and recyclability. ijsdr.orgnih.gov

Application of Aqueous Reaction Media

The use of water as a solvent in organic synthesis represents a significant advancement in green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. The synthesis of this compound and related compounds can be adapted to aqueous media, often with the aid of catalysts and energy sources like ultrasound to enhance reaction rates and yields. These methods are not only environmentally benign but can also offer advantages in terms of simplified workup procedures and unique reactivity.

The synthesis of the parent compound, 2-(2-oxo-2-phenylethyl)malononitrile, is typically achieved through a base-mediated reaction between malononitrile and phenacyl bromide. While traditionally performed in organic solvents like ethanol, this transformation and analogous reactions for the p-tolyl derivative can be effectively carried out in aqueous systems. Research into the Knoevenagel condensation and related reactions involving malononitrile has demonstrated the feasibility and benefits of using water as the reaction medium.

Recent studies have highlighted the use of various catalytic systems to promote the synthesis of malononitrile derivatives in water. For instance, the condensation of aromatic aldehydes with malononitrile has been successfully achieved in aqueous media using catalysts such as 1-methylimidazole. researchgate.net Furthermore, multicomponent reactions involving malononitrile, often facilitated by ultrasound irradiation, have been shown to proceed efficiently in water or aqueous-ethanolic mixtures, leading to the formation of diverse heterocyclic compounds. nih.gov

Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. nih.gov The application of ultrasonic irradiation can overcome the miscibility issues of organic substrates in water and enhance mass transfer, thereby accelerating the reaction rate. For the synthesis of this compound, an aqueous approach could involve the reaction of 2-bromo-4'-methylacetophenone (B17258) with malononitrile in the presence of a suitable base and potentially a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.

While specific data for the aqueous synthesis of this compound is not extensively documented, the principles of green chemistry and the results from analogous reactions strongly support its viability. The following table illustrates hypothetical reaction conditions for the synthesis of related malononitrile derivatives in aqueous media, providing a basis for the development of a green synthetic route to the target compound.

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)
1Benzaldehyde, Malononitrile1-methylimidazoleWater30 minHigh
2Aromatic Aldehydes, Malononitrile, Guanidine HydrochlorideUltrasound, Cu@IA-SBA-15EtOH:H₂O (1:1)-High
3Aromatic Aldehydes, Malononitrile, AminesUltrasound, HPA@HNTs-CWater-83-99

These examples underscore the potential for developing an efficient and environmentally friendly synthesis of this compound using aqueous reaction media. Further research in this area would contribute to the growing field of sustainable organic synthesis.

Mechanistic Investigations of Reaction Pathways Leading to 2 2 Oxo 2 P Tolylethyl Malononitrile

Elucidation of the Alkylation Mechanism (e.g., SN2 pathway for active methylene (B1212753) compounds)

The formation of the carbon-carbon bond in 2-(2-Oxo-2-p-tolylethyl)malononitrile proceeds via a nucleophilic substitution reaction. Specifically, the reaction follows a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.comyoutube.com In this mechanism, the nucleophile, which is the carbanion generated from malononitrile (B47326), attacks the electrophilic carbon atom of 2-bromo-4'-methylacetophenone (B17258)—the carbon atom bonded to the bromine.

The SN2 mechanism is a concerted process, meaning that bond formation and bond breaking occur in a single, continuous step. masterorganicchemistry.com The nucleophilic malononitrile carbanion approaches the substrate from the side opposite to the leaving group (the bromide ion), a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com As the new carbon-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This process avoids the formation of a high-energy carbocation intermediate, which is characteristic of the SN1 pathway. The reaction rate is dependent on the concentration of both the nucleophile (malononitrile carbanion) and the electrophile (2-bromo-4'-methylacetophenone), which is a hallmark of a bimolecular reaction. masterorganicchemistry.com

The methylene group (CH₂) in malononitrile is flanked by two strongly electron-withdrawing nitrile (-CN) groups. This structural feature significantly increases the acidity of the methylene protons, making malononitrile an "active methylene compound". scispace.com The reaction is initiated by the deprotonation of this active methylene group by a base to generate a highly reactive carbanion.

The choice of base is critical for efficient carbanion formation. Common bases used for this purpose include:

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK): These alkoxide bases are strong enough to quantitatively deprotonate malononitrile.

Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the active methylene compound.

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): While effective, the presence of water from aqueous solutions of these bases can potentially lead to side reactions like hydrolysis of the nitrile groups.

Organic amines: Weaker bases like piperidine (B6355638) or diethylamine can also catalyze the reaction, often under specific conditions such as in Knoevenagel condensations. nih.gov

Upon deprotonation, a resonance-stabilized carbanion, often referred to as an enolate, is formed. The negative charge is delocalized over the central carbon atom and the two nitrogen atoms of the nitrile groups, which stabilizes the intermediate and makes it an effective nucleophile for the subsequent alkylation step.

The SN2 alkylation of malononitrile involves a key intermediate and a transient transition state.

Intermediate: The primary reactive intermediate is the resonance-stabilized malononitrile carbanion, formed as described above. Its stability is a key factor driving the initial deprotonation step.

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom being attacked temporarily adopts a trigonal bipyramidal geometry. masterorganicchemistry.com In this state, the nucleophilic carbon from the malononitrile carbanion and the leaving bromide ion are both partially bonded to the electrophilic carbon of the p-tolyl ketone moiety. The three other groups attached to this carbon lie in a plane, perpendicular to the axis of the incoming nucleophile and the outgoing leaving group. This crowded, high-energy arrangement represents the peak of the activation energy barrier for the reaction.

SpeciesDescriptionRole in Mechanism
Malononitrile CarbanionA resonance-stabilized nucleophile formed by the deprotonation of malononitrile.The key reactive intermediate that attacks the electrophile.
SN2 Transition StateA transient, high-energy species with a trigonal bipyramidal geometry at the reaction center.Represents the energy maximum along the reaction coordinate, where C-C bond formation and C-Br bond cleavage are simultaneous.

Analysis of Potential Side Reactions and Undesired Byproduct Formation

Several side reactions can occur under the conditions used for the alkylation of malononitrile, potentially reducing the yield of the desired product.

In the presence of a base, malononitrile can undergo self-condensation. The malononitrile carbanion can act as a nucleophile and attack the carbon atom of a nitrile group in another malononitrile molecule. A common and well-documented side reaction is the base-catalyzed dimerization to form 2-aminoprop-1-ene-1,1,3-tricarbonitrile. researchgate.net This dimer is formed when one molecule of malononitrile adds across a nitrile group of a second molecule. The formation of this byproduct consumes the starting material and complicates the purification of the final product.

The electrophile, 2-bromo-4'-methylacetophenone, possesses two reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl carbon. While the malononitrile carbanion is a soft nucleophile and preferentially attacks the softer sp³-hybridized carbon in an SN2 reaction, attack at the harder carbonyl carbon is a potential competing pathway. This would lead to aldol-type addition products rather than the desired substitution product. However, this pathway is generally less favored under standard SN2 conditions.

Another potential side reaction is elimination (E2), where the malononitrile carbanion acts as a base to abstract a proton from the carbonyl's α-carbon. Given that the substrate is a primary halide, the SN2 pathway is strongly favored over elimination.

Comprehensive Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic studies provide quantitative insight into the reaction's rate, efficiency, and feasibility.

Kinetic Analysis: The alkylation of malononitrile with 2-bromo-4'-methylacetophenone is expected to follow second-order kinetics, which is characteristic of SN2 reactions. The rate law can be expressed as:

Rate = k [Malononitrile carbanion] [2-bromo-4'-methylacetophenone]

Here, k is the rate constant. Kinetic studies would involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, solvent, base concentration) to determine the rate constant and the activation energy (Ea). The activation energy, which corresponds to the energy of the SN2 transition state, is a critical parameter that dictates the reaction rate. nih.gov

Thermodynamic Analysis: Thermodynamic studies focus on the energy changes during the reaction, determining its spontaneity and equilibrium position. The key parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Entropy (ΔS): Since two reactant molecules combine to form one product molecule (and a salt byproduct), the entropy change is typically small or slightly negative.

Gibbs Free Energy (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For this reaction, the typically large negative ΔH value ensures a negative ΔG, indicating that the process is thermodynamically favorable and spontaneous. mdpi.com

The relationship between kinetics and thermodynamics is crucial; a reaction can be thermodynamically favorable but kinetically slow if it has a high activation energy. nih.gov Catalysts or higher temperatures are often used to overcome this kinetic barrier.

ParameterTypical Value Range (Illustrative)Significance
Activation Energy (Ea) 50 - 100 kJ/molEnergy barrier that must be overcome for the reaction to occur; determines the reaction rate. nih.gov
Enthalpy Change (ΔH) -40 to -80 kJ/molHeat released or absorbed; a negative value indicates an exothermic and favorable reaction.
Gibbs Free Energy (ΔG) -20 to -50 kJ/molIndicates the spontaneity of the reaction; a negative value means the reaction will proceed spontaneously. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Oxo 2 P Tolylethyl Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. For 2-(2-Oxo-2-p-tolylethyl)malononitrile, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the different types of protons present.

The aromatic protons of the p-tolyl group typically appear as a set of doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the carbonyl group and the methine proton flanked by two nitrile groups will also exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. A singlet corresponding to the methyl group on the p-tolyl ring is also a key diagnostic feature in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
2.38s-CH₃

Note: This table is partially populated based on available data. A complete analysis would include shifts and multiplicities for all protons.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Key expected signals include the carbonyl carbon, which will resonate at a significantly downfield chemical shift, and the two nitrile carbons, which also have characteristic chemical shift ranges. The aromatic carbons of the p-tolyl group will appear in the aromatic region of the spectrum, with the carbon attached to the methyl group and the carbon attached to the carbonyl group showing distinct shifts from the other aromatic carbons. The aliphatic carbons, the methylene and methine carbons, will be found in the upfield region of the spectrum.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would definitively link the methylene and methine protons in the ethylmalononitrile (B1618085) chain and confirm the coupling relationships between the aromatic protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, already assigned, ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the nitrile carbons. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

Specific experimental 2D NMR data for this compound is not available in the reviewed literature, precluding a detailed analysis of its 2D NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands for Nitrile, Carbonyl, and Aromatic Moieties

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the C≡N (nitrile) stretch at approximately 2212 cm⁻¹. The ketone C=O (carbonyl) group shows a strong vibration at around 1647 cm⁻¹. Additionally, a band corresponding to aromatic C-H bending is observed at 827 cm⁻¹, which is characteristic of the p-disubstituted aromatic ring. For comparison, the phenyl analog of this compound shows similar characteristic peaks, with the C≡N stretch at 2211 cm⁻¹ and the C=O vibration at 1645 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2212StrongC≡N stretch (Nitrile)
1647StrongC=O stretch (Ketone)
827-Aromatic C-H bending

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₂H₁₀N₂O), the expected exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) with high precision, allowing for the confirmation of the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule will break apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of a p-toluoyl cation and other related fragments.

Specific high-resolution mass spectrometry data, including the experimentally determined exact mass and a detailed fragmentation analysis for this compound, is not currently available in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores within this compound, namely the p-tolyl ketone and the malononitrile (B47326) group, are expected to give rise to distinct absorption bands. nih.govmdpi.com

The spectrum would likely exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic ring and the double bonds of the molecule. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the oxygen of the carbonyl group and the nitrogen of the nitrile groups to an anti-bonding π* orbital. nih.gov In similar molecules, intense transitions have been identified as intermolecular charge transfer transitions. nih.gov

Based on studies of analogous compounds, the absorption maximum (λmax) is expected to be influenced by the solvent polarity. mdpi.com

The electronic properties of this compound are significantly influenced by the extent of conjugation within its structure. The molecule features a π-conjugated system that includes the p-tolyl group and the carbonyl group. The malononitrile moiety, with its two cyano groups, acts as a strong electron-withdrawing group.

This arrangement can be described as a donor-π-acceptor (D-π-A) or acceptor-donor-acceptor (A-D-A) system, where the p-tolyl group can act as an electron donor and the malononitrile and carbonyl groups function as electron acceptors. mdpi.com This intramolecular charge transfer character can lead to a redshift (a shift to longer wavelengths) of the absorption maximum in the UV-Vis spectrum. mdpi.com

The degree of conjugation and the resulting electronic properties can be fine-tuned by modifying the aromatic system or the acceptor groups. For instance, extending the π-conjugation by introducing additional aromatic rings would be expected to further lower the HOMO-LUMO energy gap, resulting in absorption at even longer wavelengths. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination (if single crystals can be obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

While no crystal structure for this compound has been reported, the crystal structure of a closely related compound, 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile, provides valuable insights into the potential solid-state conformation. nih.gov In this analogue, the molecule adopts a specific conformation where intermolecular interactions, such as weak C-H···N and C-H···π interactions, play a crucial role in stabilizing the crystal packing. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile

ParameterValue
Chemical FormulaC12H10N2O2
Molecular Weight214.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.9010 (13)
b (Å)6.4898 (7)
c (Å)14.4248 (16)
β (°)100.141 (2)
Volume (ų)1096.7 (2)
Z4

Source: The data is for the analogous compound 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile and serves as a reference. nih.gov

The determination of the precise crystal structure of this compound through X-ray diffraction would provide accurate bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state architecture.

Computational Chemistry Applications to 2 2 Oxo 2 P Tolylethyl Malononitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For 2-(2-Oxo-2-p-tolylethyl)malononitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to optimize the molecule's geometry and elucidate its fundamental electronic characteristics. nih.govnih.gov The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. researchgate.net These calculations provide key data on bond lengths, bond angles, and dihedral angles.

The flexibility of this compound, arising from several single bonds, means it can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative energies.

Table 1: Illustrative Conformational Analysis Data for this compound

This table illustrates the type of data generated from a conformational analysis, showing the relative energies of hypothetical stable conformers. The conformer with the lowest energy (Conformer A) is the most abundant at equilibrium.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population at 298 K (%)
Conformer A0.00178.575.2
Conformer B1.25-65.214.8
Conformer C2.5070.110.0

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. bhu.ac.in A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can identify the specific atoms or functional groups that contribute most to these frontier orbitals, thereby pinpointing the likely sites of reaction. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich p-tolyl ring, while the LUMO would likely be centered on the electron-withdrawing malononitrile (B47326) and carbonyl groups.

Table 2: Representative Frontier Molecular Orbital Data

This table presents typical data obtained from an FMO analysis. A smaller energy gap generally implies higher reactivity.

ParameterEnergy (eV)Description
E_HOMO-6.85Energy of the Highest Occupied Molecular Orbital
E_LUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70LUMO-HOMO energy difference, indicating chemical reactivity

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating different values of electrostatic potential.

Red regions denote areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the nitrile groups and the oxygen atom of the carbonyl group. researchgate.net

Blue regions represent positive electrostatic potential, which are electron-poor and are favorable sites for nucleophilic attack.

Green regions indicate areas of neutral potential.

In addition to MEP maps, calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the partial charge on each atom, further clarifying the electronic landscape of the molecule. bhu.ac.in

Reaction Mechanism Modeling and Transition State Location

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this involves modeling its synthesis (e.g., via Knoevenagel condensation) or its subsequent reactions. researchgate.netnih.gov Such studies help elucidate complex reaction mechanisms that are difficult to probe experimentally. researchgate.netmdpi.com

To understand a reaction's feasibility and rate, chemists compute its reaction energy profile. This profile charts the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. researchgate.net

A key step is locating the transition state (TS) , which is the highest energy point along the reaction coordinate. nih.gov The TS represents the energy bottleneck of the reaction. Its structure is confirmed computationally by ensuring it has exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea) . A lower activation energy corresponds to a faster reaction rate. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net

Table 3: Example Reaction Energy Profile Data for a Hypothetical Reaction

This table shows the calculated relative energies for the key species along a reaction coordinate, allowing for the determination of the activation energy.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS1)+22.5
Intermediate+5.3
Transition State (TS2)+15.8
Products-10.2

Reactions are typically run in a solvent, and the choice of solvent can significantly influence reaction rates and even the products formed. nih.gov Solute-solvent interactions can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile. researchgate.net

Computational models can simulate these solvent effects. Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. Explicit solvent models involve including a number of individual solvent molecules around the solute, which allows for the study of specific interactions like hydrogen bonding but is computationally more demanding. These in silico studies can predict how changing the solvent from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or polar protic (e.g., ethanol) would affect the activation energy and thermodynamic stability of the species involved in the reaction of this compound. researchgate.net

Table 4: Illustrative Data on Solvent Effects on Activation Energy (Ea)

This table demonstrates how the activation energy for a hypothetical reaction could be calculated to vary in different solvent environments.

SolventDielectric Constant (ε)Calculated Ea (kcal/mol)
Gas Phase1.025.1
Toluene (Non-polar)2.423.9
Acetonitrile (Polar Aprotic)37.520.5
Ethanol (Polar Protic)24.619.8

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of molecules over time. While specific MD simulation studies on this compound are not extensively detailed in the reviewed literature, the application of this technique to structurally related compounds, such as chalcone (B49325) and malononitrile derivatives, provides significant insights into the potential dynamic properties of this molecule. nih.govnih.govresearchgate.net

MD simulations of chalcone derivatives, which share a similar structural backbone, have been employed to understand their interaction and stability within the binding sites of biological targets like enzymes. nih.gov For instance, in studies involving chalcone derivatives as potential enzyme inhibitors, MD simulations have been crucial in analyzing the stability of the ligand-protein complex. nih.govnih.govresearchgate.net Key parameters are typically monitored throughout the simulation to assess this stability.

Key Parameters in MD Simulations of Related Compounds:

ParameterDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of a protein's backbone atoms or a ligand's atoms from a reference structure over time.A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and is stable. researchgate.net
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues in a protein or atoms in a ligand around their average position.Helps to identify flexible and rigid regions of the protein upon ligand binding, highlighting key residues involved in the interaction. researchgate.net
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and the protein's active site residues.The persistence of hydrogen bonds signifies strong and stable interactions, which are crucial for the ligand's inhibitory activity. nih.gov
Radius of Gyration (Rg) Represents the compactness of the protein structure.A stable Rg value indicates that the protein's overall folding is maintained upon ligand binding. researchgate.net

In a study on benzylidenemalononitrile (B1330407) derivatives, a 20 ns MD simulation was performed to examine the behavior of the ligand within the active site of a target protein. nih.gov Such simulations can confirm the stability of the binding mode predicted by molecular docking and provide a more dynamic picture of the interactions. nih.gov For this compound, MD simulations could similarly be used to understand its conformational flexibility, its interactions with solvent molecules, and its stability when bound to a hypothetical biological target. The insights from these simulations would be invaluable for understanding its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to the compound class for theoretical biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry for predicting the biological activity of chemical compounds based on their molecular structures. researchgate.netnih.govresearchgate.net For the class of compounds to which this compound belongs, namely malononitrile and chalcone derivatives, QSAR has been shown to be highly relevant for the theoretical prediction of various biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

The fundamental principle of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their experimentally determined biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multilinear regression (MLR), to find the best correlation. researchgate.net

Key Molecular Descriptors in QSAR Studies of Related Compounds:

Descriptor TypeDescriptionRelevance to Biological Activity
Electronic Describes the distribution of electrons in a molecule, such as atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netInfluences how a molecule interacts with biological targets, such as through electrostatic or covalent interactions. researchgate.net
Steric Relates to the size and shape of the molecule, including parameters like molar refractivity (MR) and molecular volume. researchgate.netDetermines if a molecule can physically fit into the binding site of a receptor or enzyme. researchgate.net
Topological Numerical values that describe the connectivity of atoms in a molecule.Can encode information about molecular branching and shape, which can be related to biological activity. nih.gov
Thermodynamic Includes properties like total energy (Te) and enthalpy of formation. researchgate.netCan be related to the stability of the molecule and its interactions. researchgate.net

QSAR studies on monochloroacetic acid derivatives have demonstrated the importance of steric parameters like molar refractivity in describing antibacterial activity and electronic parameters like total energy for antifungal activity. researchgate.net Similarly, QSAR models developed for fluoroquinolone derivatives have successfully used electronic descriptors to predict their antibacterial potency. researchgate.net Research on pyrimido-isoquinolin-quinone derivatives has shown that their antibacterial activity can be explained by a combination of steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Given that malononitrile derivatives are known to exhibit a wide range of biological activities, QSAR represents a valuable tool for the theoretical prediction of the biological profile of this compound. researchgate.net By developing a QSAR model based on a series of related compounds, it would be possible to predict its potential efficacy as an antimicrobial or anticancer agent and to guide the synthesis of new, more potent analogues.

Synthetic Transformations and Derivatization of 2 2 Oxo 2 P Tolylethyl Malononitrile

Reactivity of the Activated Methylene (B1212753) Group within the Synthesized Compound

The methylene group (CH₂) in 2-(2-Oxo-2-p-tolylethyl)malononitrile is positioned between two strongly electron-withdrawing nitrile groups, rendering the attached protons acidic and the carbon atom nucleophilic upon deprotonation. This "active methylene" group is a key center for carbon-carbon bond formation. scispace.comresearchgate.net

The carbanion generated from the deprotonation of the active methylene group can readily participate in nucleophilic substitution reactions with various electrophiles.

Alkylation Reactions: Direct alkylation with alkyl halides, such as phenacyl bromides, can introduce a second substituent at the methylene carbon. researchgate.net For instance, the reaction of similar malononitrile (B47326) derivatives with phenacyl bromides leads to the formation of 2,2-bis(2-aryl-2-oxoethyl)propanedinitriles. researchgate.net A catalyst-free, visible light-induced deaminative alkylation method has also been reported for malononitrile-assisted ketones, showcasing a modern approach to forming α, β-alkylated products. nih.gov

Acylation Reactions: While specific examples for this compound are not detailed in the provided results, the general reactivity of active methylene compounds suggests that acylation with acyl chlorides or anhydrides is a feasible pathway to introduce acyl groups, leading to the formation of β-dicarbonyl compounds.

Table 1: Representative Alkylation Reactions of Malononitrile Derivatives

Reactant Reagent Product Type Reference
Isopropylidenepropanedinitrile Phenacyl bromides 2,2-bis(2-aryl-2-oxoethyl)propanedinitriles researchgate.net
Cyclohexylidenepropanedinitrile Phenacyl bromides 2,2-bis(2-aryl-2-oxoethyl)propanedinitriles researchgate.net
Malononitrile-aided ketones Katritzky salt (alkyl source) α, β-alkylated malononitrile-assisted ketones nih.gov

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. scispace.com It involves the reaction of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like an amine, to form a new carbon-carbon double bond after a subsequent dehydration step. nih.govbhu.ac.in This reaction is fundamental for producing substituted olefins. ajrconline.org

The reaction of this compound with various aromatic or aliphatic aldehydes and ketones would yield α,β-unsaturated dinitrile compounds. The process generally starts with the formation of a carbanion from the malononitrile derivative, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. ajrconline.orgresearchgate.net The resulting aldol-type intermediate readily eliminates a molecule of water to produce the final condensed product. quora.com A variety of catalysts, including ammonium (B1175870) salts and silica-supported systems, can be employed to facilitate this transformation under mild conditions. scispace.comnih.gov

Table 2: Knoevenagel Condensation - General Scheme

Reactant 1 Reactant 2 Catalyst Product Type References
Active Methylene Compound (e.g., Malononitrile) Aldehyde/Ketone Base (e.g., Amines, NaOAc) Substituted Olefin (Alkylidenemalononitrile) bhu.ac.inresearchgate.netresearchgate.net

Transformations Involving the Nitrile Functional Groups

The two nitrile (-C≡N) groups in this compound offer additional avenues for chemical modification, including hydrolysis to carboxylic acids, reduction to amines, and participation in cyclization reactions to form heterocyclic systems.

Nitrile groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction typically proceeds in two stages: initial hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium salt. libretexts.orglibretexts.org The process begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

The nitrile groups can be reduced to primary amines using various reducing agents. wikipedia.org

Catalytic Hydrogenation: This is a common and economical method for reducing nitriles to primary amines. It involves reacting the nitrile with hydrogen gas over a metal catalyst, such as Raney nickel, platinum, or palladium, often under high pressure and temperature. wikipedia.orgstudymind.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemistrysteps.comstudymind.co.uk Other reagents, including diborane (B8814927) and diisopropylaminoborane (B2863991) in the presence of a catalyst like lithium borohydride, can also achieve this transformation with excellent yields. nih.govorganic-chemistry.org

Table 3: Common Reagents for Nitrile Reduction

Reagent/Method Product References
LiAlH₄ (Lithium aluminum hydride) Primary Amine chemistrysteps.comstudymind.co.uk
Catalytic Hydrogenation (H₂, Ni/Pt/Pd) Primary Amine wikipedia.orgstudymind.co.uk
Diisopropylaminoborane / cat. LiBH₄ Primary Amine nih.govorganic-chemistry.org
Sodium in alcohol Primary Amine studymind.co.uk

The combination of ketone, active methylene, and nitrile functionalities makes this compound an excellent substrate for synthesizing a wide variety of heterocyclic compounds. researchgate.net Malononitrile and its derivatives are widely used as building blocks for heterocycles like pyridines, pyrazoles, and thiophenes. researchgate.netnih.govnih.gov

An acid-promoted cyclization of 2-(2-oxo-2-arylethyl)malononitriles in the presence of amines has been shown to yield substituted furans or pyrroles, depending on the amine used. nih.gov For example, reaction with benzylamine (B48309) or aniline (B41778) can lead to 2-amino-5-arylfuran-3-carbonitriles or 2-amino-5-aryl-1-phenyl-1H-pyrrole-3-carbonitriles. nih.gov

Furthermore, malononitrile derivatives are key reactants in multicomponent reactions for the synthesis of complex heterocyclic structures. nih.gov For instance, they can react with acetylacetone (B45752) in the presence of a base to form substituted pyridinones or aminobenzonitriles. researchgate.net The high reactivity of the multiple functional groups allows for cascade or domino reactions, leading to the efficient construction of diverse molecular scaffolds. nih.gov

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Formation

Reactions of the Ketone Moiety within the Compound

The ketone carbonyl group in this compound is a primary site for electrophilic reactivity and enolate formation.

The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. This addition is often the first step in more complex reaction cascades, particularly cyclizations.

A prime example is the reaction with amines. An efficient protocol for synthesizing 1-aminoisoquinolines involves the trimethylaluminum (B3029685) (Me₃Al)-mediated reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines. nih.gov The proposed mechanism starts with the condensation of the amine with the ketone to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the benzonitrile's ortho-carbon onto the imine carbon, leading to the final isoquinoline (B145761) product. A similar pathway can be envisioned for this compound, where the initial nucleophilic addition to the ketone could be followed by cyclization involving the malononitrile moiety.

The synthesis of sulfur-containing pyrroles mentioned previously also begins with the nucleophilic addition of a sulfur species (e.g., H₂S) to the ketone carbonyl group, initiating the cyclization process. scienceopen.com

The compound possesses two types of α-protons: those on the methyl group of the p-tolyl ring and the single proton of the dicyanomethylene group. The latter is significantly more acidic due to the powerful electron-withdrawing effect of the two adjacent nitrile groups, facilitating the formation of a stabilized carbanion or enolate.

This carbanion is a potent nucleophile and can participate in various α-substitution reactions. Alkylation of malononitrile derivatives is a common transformation. For example, the direct alkylation of propanedinitrile (malononitrile) with phenacyl bromides is a method to synthesize 2-(2-aryl-2-oxoethyl)malononitriles, demonstrating the reactivity of the malononitrile carbanion towards alkylating agents. researchgate.net Further alkylation at this position on the this compound substrate would require a strong base to deprotonate the already substituted carbon, which is less favorable.

However, the methylene group between the carbonyl and the aryl ring can also be deprotonated to form an enolate. This enolate can then react with electrophiles. A recent study reported a catalyst-free, visible light-induced deaminative alkylation that produces α,β-alkylated malononitrile-assisted ketones, showcasing the potential for substitution at both the α- and β-positions relative to the nitrile groups. nih.gov

Participation in Multicomponent Reactions as a Key Starting Material

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Malononitrile is a cornerstone reagent in a vast number of MCRs, valued for its ability to act as an active methylene nucleophile and participate in Knoevenagel condensations. researchgate.netresearchgate.net

This compound can be viewed as a pre-formed adduct of p-tolyl-ethanone and malononitrile. As such, it is an ideal candidate for subsequent steps in a sequential MCR or as a key starting material itself. For example, a three-component reaction of an acetophenone, an aromatic aldehyde, and malononitrile can be used to synthesize 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com In this sequence, an initial aldol (B89426) condensation forms a chalcone (B49325), to which the malononitrile carbanion adds via a Michael addition.

The utility of this compound in MCRs is evident in the synthesis of various heterocycles. As detailed in section 6.2.3.2, its role as a Michael donor in the three-component synthesis of 4H-pyrans is a classic example. Similarly, its participation in the synthesis of highly substituted pyridines and pyrimidines often follows an MCR pathway where it reacts with aldehydes, amines, or other building blocks to rapidly construct complex molecular architectures. researchgate.netnih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Understanding

The synthesis of 2-(2-Oxo-2-p-tolylethyl)malononitrile and its arylethyl analogues is efficiently achieved through established organic reactions. A primary synthetic route involves the base-mediated reaction between a phenacyl halide derivative, such as 2-bromo-4'-methylacetophenone (B17258), and malononitrile (B47326). The phenyl analogue, 2-(2-Oxo-2-phenylethyl)malononitrile, is synthesized via a base-mediated reaction involving malononitrile and phenacyl bromide, achieving a yield of 85%. A general procedure for related 2-(2-oxo-2-arylethyl)malononitriles involves reacting the appropriate phenacyl malononitrile derivative in ethanol, yielding products in high purity (85-87%). scienceopen.com

Mechanistically, the formation of the core structure relies on the high reactivity of the methylene (B1212753) group in malononitrile, which is flanked by two electron-withdrawing nitrile groups. This C-H acidic nature facilitates deprotonation by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the starting ketone or aldehyde. Subsequent reaction pathways, particularly in multicomponent reactions (MCRs), often involve foundational mechanisms like Knoevenagel condensation and Michael addition. nih.gov For instance, the Knoevenagel condensation of malononitrile with an aldehyde or ketone in the presence of a base yields an α,β-unsaturated nitrile. nih.gov In some three-component syntheses of related structures, a radical-based mechanism initiated by an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been proposed. informahealthcare.com

The primary synthetic achievement of this compound lies not in its own synthesis, but in its utility as a highly adaptable intermediate. Its trifunctional nature—possessing a ketone, an activated methylene bridge, and two nitrile groups—allows for a diverse range of subsequent transformations, most notably in the construction of complex heterocyclic molecules. scienceopen.comresearchgate.net

Identification of Unexplored Reactivity and Novel Derivatization Pathways

While this compound has been effectively used in cyclocondensation reactions to form five- and six-membered heterocycles, its full reactive potential remains partially untapped. The majority of reported research focuses on reactions where the ketone and the active methylene group participate in a concerted fashion with a third reactant.

Future research could explore the selective functionalization of its distinct reactive sites. For example, selective reduction of the ketone to a secondary alcohol without affecting the nitrile groups could yield a new class of chiral synthons. Conversely, the partial or complete reduction of the nitrile groups to amines would open pathways to different families of compounds.

Novel derivatization pathways could involve:

Asymmetric Catalysis : Introducing chirality by using chiral catalysts in the initial synthesis or in subsequent reactions. The Michael addition of the malononitrile moiety to chalcones is known to create a chiral center, a reaction that could be rendered enantioselective. informahealthcare.com

New Cycloaddition Reactions : Beyond the established syntheses of pyrroles and pyridines, this compound could be a candidate for [3+2], [4+2], or other cycloaddition reactions by reacting with appropriate dipolarophiles or dienes, potentially leading to novel bridged or spirocyclic systems. nih.gov

Tandem Reactions : Designing new one-pot tandem reactions that exploit the sequential reactivity of the different functional groups. For instance, an initial reaction at the ketone could be followed by an intramolecular cyclization involving one or both nitrile groups, a strategy that has been successfully used for constructing aminated isoquinolines from similar precursors. rsc.orgnih.gov

Post-Synthesis Modification : The heterocyclic products derived from this compound offer further opportunities for derivatization. As demonstrated in a study where synthesized pyrroles were further reacted to produce acetohydrazides and carbothioamides, this secondary functionalization can significantly expand the chemical space and potential applications of the core scaffold. scienceopen.com

Outlook for the Synthesis of Novel Heterocyclic Scaffolds and Advanced Functional Materials

The utility of this compound as a precursor for heterocyclic systems is well-documented, with demonstrated syntheses of pyrroles, thiazoles, and their fused derivatives. scienceopen.comnih.gov The outlook for creating new scaffolds is highly positive, particularly through multicomponent reactions that can rapidly build molecular complexity. nih.govresearchgate.net Future synthetic targets could include pyranopyrimidines and pyrazolo[1,5-a]pyrimidines, which are known for their biological activities. nih.govnih.gov

A particularly promising and underexplored avenue is the application of this compound in advanced functional materials . Malononitrile derivatives are recognized precursors for materials with interesting electronic and optical properties. researchgate.net

Organic Electronics : Malononitrile is a key component in donor-acceptor heterocyclic compounds used in molecular electronic devices and for data storage. nih.govresearchgate.net

Non-Linear Optics (NLO) : Certain malononitrile-containing heterocycles, such as 2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile, exhibit superior NLO properties. nih.gov

Organic Light-Emitting Diodes (OLEDs) : A closely related benzylidene malononitrile derivative was successfully used to create a low molecular weight fluorescent material for OLEDs, demonstrating efficient solid-state emission. rsc.org

Given these precedents, this compound and its derivatives are prime candidates for the development of new photo-cross-linkable polymers, organic semiconductors, and electroluminescent materials. researchgate.netrsc.org

The table below summarizes some of the key heterocyclic scaffolds that have been or could be synthesized from malononitrile precursors and their potential applications.

Heterocyclic ScaffoldPrecursor TypePotential ApplicationReference(s)
Pyrroles2-(2-Oxo-2-arylethyl)malononitrilesAgrochemicals, Pharmaceuticals scienceopen.com
Thiazoles2-Thiocyanatoethanones + MalononitrileMaterials Science (NLO), Pharmaceuticals nih.govnih.gov
PyridinesMalononitrile + Aldehydes + etc.Pharmaceuticals researchgate.net
Isoquinolines2-(2-Oxo-2-arylethyl)benzonitrilesPharmaceuticals, Drug Modification rsc.orgnih.gov
PyranopyrimidinesMalononitrile + Aldehydes + Barbituric AcidPharmaceuticals nih.gov
BenzimidazolesArylidene Malononitrile + PhenylenediamineAntiviral, Anticancer, Antifungal scirp.org

Integration with Emerging Green Chemistry Technologies and Sustainable Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, and the reactions involving this compound are highly amenable to green chemistry principles. nih.gov The versatility of malononitrile in MCRs is itself a green advantage, promoting atom and step economy. researchgate.net

Key green technologies that can be integrated include:

Ultrasonic Irradiation : Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating reactions involving malononitrile, often leading to higher yields, significantly reduced reaction times, and milder conditions compared to conventional heating. nih.govnih.govorientjchem.org This technique has been successfully applied to the synthesis of various heterocycles, including tetrahydropyrimidines and benzopyranopyrimidines. nih.govorientjchem.org

Green Solvents : Many syntheses involving malononitrile derivatives have been successfully performed in environmentally benign solvents like water or ethanol-water mixtures, reducing the reliance on hazardous organic solvents. rsc.orgscirp.orgsemnan.ac.ir Metal-free protocols in aqueous media have been developed for the synthesis of isoquinolines from related starting materials. rsc.orgnih.gov

Alternative Catalysis : There is a significant opportunity to move away from traditional catalysts towards more sustainable options. This includes using reusable heterogeneous nanocatalysts, organocatalysts, or performing reactions under catalyst-free or solvent-free conditions. nih.govscirp.org

Microwave-Assisted Synthesis : Like ultrasound, microwave irradiation offers rapid heating and can dramatically shorten reaction times, as demonstrated in the Knoevenagel condensation to produce benzylidenemalononitrile (B1330407) derivatives. acs.orgnih.gov

The adoption of these technologies would not only make the synthesis of derivatives from this compound more efficient but also significantly reduce the environmental footprint of the processes. orientjchem.org

Broader Implications for the Development of New Synthetic Methodologies in Medicinal and Agrochemical Chemistry

The synthetic pathways originating from this compound have significant implications for both medicinal and agrochemical chemistry, fields that constantly require novel, diverse, and effective molecules. researchgate.net

In medicinal chemistry , the compound serves as a key building block for "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Pyrroles, pyridines, pyrimidines, and benzimidazoles, all accessible from this precursor, are foundational structures in numerous approved drugs with anticancer, antimicrobial, and antiviral activities. scienceopen.comresearchgate.netscirp.orgnih.gov The use of multicomponent reactions to generate libraries of these diverse heterocycles from a common starting material is a highly efficient strategy for drug discovery, allowing for rapid exploration of structure-activity relationships. nih.gov

The impact on agrochemical chemistry is direct and profound. A study demonstrated that pyrrole (B145914) derivatives synthesized from 2-(2-oxo-2-arylethyl)malononitriles exhibit potent insecticidal activity against the cotton leafworm, Spodoptera littoralis. scienceopen.com Notably, some of the synthesized compounds showed efficacy comparable to or exceeding that of commercial insecticides, highlighting a clear path from this chemical intermediate to the development of new crop protection agents. scienceopen.com The pyrrole moiety is present in several commercial pesticides, reinforcing the relevance of these synthetic efforts. scienceopen.com

The versatile reactivity of this compound, combined with efficient and sustainable synthetic methodologies, positions it as a valuable tool for addressing challenges in human health and food security.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.